An In-depth Technical Guide to the Chemical Properties of Isoxazolo[5,4-b]pyridin-3-amine
An In-depth Technical Guide to the Chemical Properties of Isoxazolo[5,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazolo[5,4-b]pyridin-3-amine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique fused ring structure, combining both isoxazole and pyridine moieties, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of Isoxazolo[5,4-b]pyridin-3-amine and its derivatives, with a focus on data relevant to researchers and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Isoxazolo[5,4-b]pyridin-3-amine is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O | |
| Molecular Weight | 135.12 g/mol | |
| CAS Number | 92914-74-4 | |
| Melting Point | 212-214 °C | [1] |
| Boiling Point (Predicted) | 336.6 ± 22.0 °C at 760 mmHg | [1][] |
| Density (Predicted) | 1.421 ± 0.06 g/cm³ | [1][] |
| pKa (Predicted) | 3.04 ± 0.50 | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| Appearance | Solid, Light Yellow to Light Orange | [1] |
| SMILES | Nc1noc2ncccc12 | [3] |
| InChI | 1S/C6H5N3O/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9) |
Synthesis
The synthesis of Isoxazolo[5,4-b]pyridin-3-amine and its derivatives has been approached through various synthetic strategies, including conventional heating and more modern techniques like microwave and ultrasound irradiation to improve reaction times and yields.[4][5][6]
General Synthetic Workflow
A common synthetic route to the isoxazolo[5,4-b]pyridine core involves the cyclization of a substituted pyridine with a suitable isoxazole precursor or the annulation of a pyridine ring onto a functionalized isoxazole.
Caption: General synthetic workflow for Isoxazolo[5,4-b]pyridin-3-amine.
Experimental Protocol: Synthesis of 3-Aminoisoxazolo[5,4-b]pyridine
The synthesis of 3-aminoisoxazolo[5,4-b]pyridine has been described in the literature.[7] The following is a generalized protocol based on reported methods.
Materials:
-
Substituted 2-halonicotinonitrile
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
A solution of the substituted 2-halonicotinonitrile is prepared in a suitable solvent.
-
Hydroxylamine hydrochloride and a base are added to the solution.
-
The reaction mixture is heated under reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 3-aminoisoxazolo[5,4-b]pyridine.
Spectral Data
-
¹H NMR: The proton NMR spectra of isoxazolo[5,4-b]pyridine derivatives typically show characteristic signals for the protons on the pyridine ring and any substituents.[8][9]
-
¹³C NMR: The carbon NMR spectra provide information on the carbon framework of the molecule.[9][10]
-
IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretching of the amine group and the C=N and C=C bonds of the heterocyclic rings.[5]
-
Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[7]
Biological Activity and Signaling Pathways
Derivatives of Isoxazolo[5,4-b]pyridin-3-amine have demonstrated a range of biological activities, most notably antimicrobial and antiproliferative effects.[5][7][11]
Antimicrobial Activity
Certain sulfonamide derivatives of Isoxazolo[5,4-b]pyridin-3-amine have shown activity against both Gram-positive and Gram-negative bacteria.[5][11] The proposed mechanisms of action for isoxazole-containing antimicrobial agents are varied and can include:
-
Inhibition of DNA Gyrase: Some heterocyclic compounds are known to target bacterial DNA gyrase, an enzyme essential for DNA replication.
-
Disruption of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall can lead to cell lysis.
-
Inhibition of Protein Synthesis: Targeting bacterial ribosomes to halt protein production is another common antimicrobial mechanism.
Antiproliferative Activity
Several studies have reported the cytotoxic activity of isoxazolo[5,4-b]pyridine derivatives against various cancer cell lines.[7][12][13] The antiproliferative mechanisms of isoxazole-containing compounds are thought to involve:
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis, in cancer cells. This can occur through various signaling pathways, often involving the activation of caspases.[12]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases (e.g., G1 or G2/M), preventing cancer cells from proliferating.[13]
-
Kinase Inhibition: Some isoxazole derivatives may act as inhibitors of protein kinases that are crucial for cancer cell growth and survival.
The following diagram illustrates the potential mechanisms of action for isoxazolo[5,4-b]pyridine derivatives.
Caption: Proposed mechanisms of biological activity.
Conclusion
Isoxazolo[5,4-b]pyridin-3-amine represents a promising scaffold in the design and development of new therapeutic agents. Its chemical properties and the biological activities exhibited by its derivatives make it a focal point for ongoing research. This guide provides a foundational understanding for scientists and researchers, summarizing the key data and experimental considerations for working with this compound. Further investigations are warranted to fully elucidate the mechanisms of action and therapeutic potential of this versatile heterocyclic system.
References
- 1. ISOXAZOLO[5,4-B]PYRIDIN-3-YLAMINE | 92914-74-4 [amp.chemicalbook.com]
- 3. Synthonix, Inc > 92914-74-4 | Isoxazolo[5,4-b]pyridin-3-amine [synthonix.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1,2,4]Triazines: Synthesis and Photochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
